Myceliothermophin E

Description

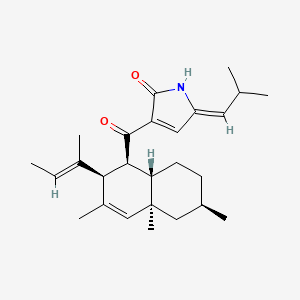

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-3-[(1S,2R,4aR,6R,8aS)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWNUBEANXHMB-FXVWVMPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2CC[C@H](C[C@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C(C)C)/NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Stereochemical Assignment

Spectroscopic Characterization Methodologies

The initial elucidation of the planar structure of Myceliothermophin E was achieved through a comprehensive analysis of its spectroscopic data. High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine its molecular formula, providing the foundational information of its elemental composition.

Nuclear magnetic resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques such as COSY, HSQC, and HMBC, played a pivotal role in piecing together the intricate connectivity of the molecule. These experiments allowed for the assignment of protons and carbons within the molecular framework, revealing the characteristic trans-fused decalin system and the substituted pyrrolin-2-one ring.

While specific, detailed NMR data for this compound is often embedded within broader research articles, the following table represents a generalized compilation of the key ¹H and ¹³C NMR chemical shifts that are characteristic of its core structure, based on spectral data from related myceliothermophin compounds and their synthetic precursors.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

|---|---|---|

| 2 | ~170-175 | - |

| 3 | ~100-105 | - |

| 4 | ~180-185 | - |

| 5 | ~60-65 | ~4.0-4.5 (m) |

| 6 | ~30-35 | ~1.5-2.0 (m) |

| 7 | ~25-30 | ~1.2-1.8 (m) |

| 8 | ~35-40 | ~1.2-1.8 (m) |

| 9 | ~40-45 | ~1.0-1.5 (m) |

| 10 | ~45-50 | ~1.0-1.5 (m) |

| 11 | ~130-135 | ~5.5-6.0 (m) |

| 12 | ~125-130 | ~5.5-6.0 (m) |

| 13 | ~20-25 | ~0.8-1.0 (d) |

| 14 | ~15-20 | ~0.8-1.0 (d) |

| 15 | ~20-25 | ~0.8-1.0 (d) |

| 16 | ~135-140 | - |

| 17 | ~120-125 | ~6.0-6.5 (s) |

| 18 | ~20-25 | ~1.8-2.2 (s) |

| 19 | ~20-25 | ~1.8-2.2 (s) |

| 20 | ~190-195 | - |

| 21 | ~140-145 | - |

| 22 | ~150-155 | - |

| 23 | ~25-30 | ~2.0-2.5 (m) |

| 24 | ~20-25 | ~0.9-1.1 (d) |

| 25 | ~20-25 | ~0.9-1.1 (d) |

Absolute Stereochemistry Determination: X-ray Crystallography and Spectroscopic Correlations

While spectroscopic methods are powerful in determining the connectivity of a molecule, establishing its absolute stereochemistry—the precise three-dimensional arrangement of its atoms—often requires more definitive techniques. In the case of the myceliothermophin family, the successful total synthesis of Myceliothermophins C, D, and E was a landmark achievement that facilitated the unambiguous assignment of their stereochemistry. rsc.org

A key step in this process was the X-ray crystallographic analysis of a racemic mixture of synthetic Myceliothermophin C. rsc.org X-ray crystallography provides a detailed, three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of each atom. Although a crystal structure of this compound itself has not been reported, its chemical relationship to Myceliothermophins C and D, from which it can be derived, allows for the confident assignment of its absolute stereochemistry. rsc.org The relative stereochemistry of key synthetic intermediates was also confirmed through X-ray analysis of crystalline derivatives.

Significance of Stereoconfiguration in Myceliothermophin Isomers

The specific stereoconfiguration of the myceliothermophin isomers is not merely a structural curiosity; it is intrinsically linked to their biological activity. This compound has been shown to exhibit cytotoxic effects against various cancer cell lines. Research on the broader family of myceliothermophins, including isomers A, B, C, and D, has revealed that variations in the stereochemistry at different chiral centers can significantly impact their potency.

Biosynthetic Pathway Elucidation

Identification of the Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) Hybrid System

Myceliothermophin E is a member of a large class of fungal natural products that are synthesized by hybrid Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) systems. nih.govrsc.org These mega-enzymes combine modules from both polyketide and nonribosomal peptide synthesis to create structurally diverse molecules. rsc.orgnih.gov The biosynthesis of this compound's core structure relies on such a hybrid system, which is responsible for assembling the polyketide chain and incorporating an amino acid-derived moiety. nih.govnih.gov The acyclic precursor containing both the diene and dienophile necessary for subsequent cyclization is constructed by the iterative functions of a highly-reducing polyketide synthase (HR-PKS) integrated with an NRPS module. nih.gov

In the producing organism, the thermophilic fungus Myceliophthora thermophila, the biosynthetic gene cluster responsible for this compound production consists of a concise set of three key genes: mycA, mycB, and mycC. nih.gov

mycA : This gene encodes the central PKS-NRPS hybrid enzyme. nih.govresearchgate.net MycA is responsible for the initial construction of the aminoacyl polyketide aldehyde precursor. nih.gov

mycB : This gene encodes a specialized enzyme known as a Diels-Alderase (DAase). nih.govresearchgate.netresearchgate.net MycB catalyzes the critical intramolecular Diels-Alder reaction that forms the compound's characteristic trans-decalin ring system. nih.gov

mycC : This gene encodes a trans-acting enoyl reductase (trans-ER). researchgate.net

The elucidated pathway begins with the MycA-catalyzed synthesis and subsequent release of an aminoacyl polyketide aldehyde. nih.gov This is followed by a Knoevenagel condensation to yield a linear ketone intermediate, which serves as the substrate for the MycB-catalyzed cycloaddition. nih.gov

A homologous gene cluster has been identified in the fungus Chaetomium olivaceum, indicating a conserved biosynthetic strategy for similar decalin-containing tetramic acids. researchgate.net This cluster, designated Cha, also contains three core genes with functions analogous to the myc cluster. researchgate.net

| Gene in M. thermophila | Encoded Enzyme/Function | Homologous Gene in C. olivaceum |

| mycA | PKS-NRPS Hybrid | ChaA |

| mycB | Diels-Alderase (DAase) | ChaB |

| mycC | trans-Enoyl Reductase (trans-ER) | ChaC |

This homology provides strong evidence for a shared evolutionary origin and biosynthetic mechanism for this class of natural products across different fungal species. researchgate.net The identification of the Cha cluster was facilitated by using the MycB enzyme as a biomarker to search for related pathways. researchgate.net

Enzymatic Mechanisms in Decalin Ring Formation

A key structural feature of this compound is its trans-fused decalin ring system. nih.govscispace.comwhiterose.ac.uk The formation of this bicyclic structure is not spontaneous but is catalyzed by a specific enzyme that controls the reaction's stereochemistry. nih.govnih.gov

The formation of the decalin ring in this compound occurs through an enzyme-catalyzed intramolecular Diels-Alder (IMDA) reaction. nih.govresearchgate.net This [4+2] cycloaddition is a powerful bond-forming reaction that constructs multicyclic scaffolds with high stereochemical control. nih.gov In this pathway, the enzyme MycB functions as a natural Diels-Alderase (DAase). nih.govresearchgate.net It binds the linear polyketide precursor and catalyzes the intramolecular cycloaddition to generate the trans-decalin core of the final molecule. nih.govnih.govresearchgate.net The discovery of DAases like MycB has confirmed that nature has evolved enzymes to catalyze these complex pericyclic reactions, which are fundamental in synthetic organic chemistry. nih.govrsc.org

The function of the Diels-Alderase, MycB, has been confirmed through direct biochemical assays. nih.gov In vitro studies demonstrated that MycB successfully catalyzes the conversion of the linear precursor into this compound. nih.gov These experiments provided the first biochemical confirmation of DAase activity in a eukaryotic polyketide-nonribosomal peptide biosynthetic pathway. nih.gov

The biochemical characterization also revealed substrate specificity. nih.gov The enzyme was shown to act on the C18-keto form of the linear precursor. nih.gov This finding helped to refine the proposed biosynthetic pathway, suggesting that after the initial synthesis of a polyketide aldehyde by MycA, a Knoevenagel condensation occurs to form the ketone substrate required by the MycB DAase. nih.gov

To understand the intricacies of the enzyme-catalyzed cycloaddition, computational studies have been employed. nih.govnih.govresearchgate.net These theoretical analyses provide insight into how the enzyme accelerates the reaction and controls its stereochemical outcome. nih.govresearchgate.net For the this compound pathway, computational studies of the Diels-Alder reaction mechanism have successfully rationalized both the substrate specificity and the high stereoselectivity observed in the formation of the trans-decalin ring. nih.govnih.gov

While the uncatalyzed Diels-Alder reaction of the linear precursor could theoretically yield multiple stereoisomers, the enzyme's active site provides an environment that preferentially stabilizes the transition state leading to the specific trans-fused product. nih.govnih.gov Such computational approaches are crucial for understanding how DAases achieve their catalytic power and stereocontrol, paving the way for the potential engineering of these enzymes for biocatalytic applications. rsc.orgnih.gov

Precursor Biosynthesis and Intermediate Transformations

The biosynthesis of this compound involves a complex and elegant series of enzymatic reactions orchestrated by a compact three-enzyme pathway in the thermophilic fungus Myceliophthora thermophile. nih.govescholarship.org The pathway initiates with the construction of a hybrid polyketide-amino acid chain, which then undergoes a series of transformations, including key condensation and cyclization reactions, to form the core structure of the molecule.

Polyketide Backbone Assembly by PKS Module

The foundation of the this compound structure is a polyketide chain, assembled by a highly-reducing iterative Type I Polyketide Synthase (PKS). escholarship.org This PKS is part of a large, multifunctional hybrid enzyme known as MycA, which also contains a Nonribosomal Peptide Synthetase (NRPS) module. nih.gov

Polyketide synthases construct their chains through repeated cycles of decarboxylative Claisen-type condensations. nih.gov In each cycle, a specific extender unit, typically a malonyl-CoA derivative, is loaded onto an acyl carrier protein (ACP) domain. This unit then reacts with the growing polyketide chain, which is tethered to the ketosynthase (KS) domain of the module. yuntsg.combergbuilds.domains This process extends the chain by two carbon atoms. The this compound backbone is assembled from eight such ketide units. nih.gov The PKS module within MycA contains a full complement of catalytic domains that dictate the structure and reduction state of the growing chain at each step of the assembly process.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme Name | Type | Function |

| MycA | PKS-NRPS | Assembles the linear polyketide-amino acid precursor. |

| MycB | Diels-Alderase | Catalyzes the intramolecular [4+2] cycloaddition to form the trans-decalin ring. |

| MycC | Enoyl Reductase | A trans-acting enzyme involved in the modification of the polyketide chain. escholarship.org |

Amino Acid Incorporation and Reductive Release

Following the assembly of the polyketide portion, the Nonribosomal Peptide Synthetase (NRPS) module of the hybrid MycA enzyme catalyzes the incorporation of a specific amino acid. nih.gov In the biosynthesis of this compound, this amino acid is leucine (B10760876). nih.gov The NRPS module selects, activates, and tethers the leucine, which is then condensed with the completed polyketide chain.

A crucial step in the pathway is the release of the fully assembled aminoacyl polyketide from the MycA enzyme. This is not a simple hydrolysis. Instead, the chain is reductively released, a process that converts the terminal carboxyl group of the leucine residue into an aldehyde. nih.gov This results in the formation of a key linear intermediate: an aminoacyl polyketide aldehyde. nih.gov This aldehyde functionality is essential for the subsequent ring-forming reaction.

Knoevenagel Condensation and Subsequent Cyclization

The formation of the distinctive 3-pyrrolin-2-one ring system in this compound is a critical transformation that occurs after the release of the linear precursor from MycA. nih.gov This cyclization is achieved through an intramolecular Knoevenagel condensation. nih.gov The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen (in this case, the α-carbon of the polyketide chain, C19) to a carbonyl group (the reductively released amino aldehyde at C20), followed by a dehydration reaction. nih.govwikipedia.org

The proposed mechanism suggests that after MycA releases the aminoacyl polyketide aldehyde (Intermediate 6), an intramolecular Knoevenagel condensation occurs spontaneously. nih.gov This reaction forms the C-N bond and the five-membered ring, yielding the expected ketone product (Intermediate 7), which contains the 3-pyrrolin-2-one moiety. nih.gov This mechanism is notably different from the Dieckmann cyclization observed in the formation of the tetramic acid rings found in structurally related compounds like equisetin. nih.gov The resulting ketone is the proposed natural substrate for the next enzyme in the pathway, the Diels-Alderase MycB, which catalyzes the formation of the decalin ring system. nih.gov

Table 2: Key Intermediates in the Biosynthesis of the this compound Core

| Intermediate | Description | Key Transformation |

| Aminoacyl Polyketide Aldehyde (6) | The linear precursor released from the MycA PKS-NRPS enzyme. | Reductive release from synthase. |

| Ketone Product (7) | The acyclic product containing the 3-pyrrolin-2-one ring. | Intramolecular Knoevenagel Condensation. |

| Endo Product (8) | The trans-decalin containing product after MycB catalysis. | Intramolecular Diels-Alder reaction. |

Chemical Synthesis and Analog Development

Total Synthesis Strategies for Myceliothermophin E and Analogs

The total synthesis of this compound has been achieved through several research endeavors, often employing convergent strategies to assemble the complex molecular architecture. These syntheses aim to provide access to the natural product and its analogs for further biological evaluation.

Convergent synthesis strategies have been instrumental in the total synthesis of this compound, allowing for the independent preparation of key fragments that are later coupled to form the final molecule researchgate.netresearchgate.netnih.gov. This approach is generally more efficient for complex targets, as it minimizes the number of steps in the longest linear sequence and allows for parallel synthesis of intermediates. Divergent synthesis, conversely, starts from a common intermediate and branches out to create multiple related compounds, which can be useful for analog development uci.edusathyabama.ac.in. The synthesis of Myceliothermophins C, D, and E, for instance, utilized a convergent strategy with late-stage divergence to produce all three natural products researchgate.netresearchgate.netnih.gov.

The trans-fused decalin core is a defining feature of this compound and related compounds, and its stereoselective construction has been a central challenge in their synthesis.

The intramolecular Diels-Alder (IMDA) reaction has been a pivotal strategy for constructing the trans-fused decalin system in this compound and other natural products researchgate.netnih.govnih.govnih.govoup.com. This powerful cycloaddition reaction allows for the simultaneous formation of multiple stereocenters and ring systems in a single step. For example, IMDA reactions have been employed to stereoselectively build the decalin skeleton of Myceliothermophins researchgate.netnih.govnih.gov. In some cases, the stereoselectivity of the IMDA reaction is influenced by the substrate's structure and reaction conditions, such as the use of Lewis acids researchgate.netnih.govoup.comwhiterose.ac.uk. While IMDA reactions are efficient, the preparation of the requisite polyunsaturated aldehyde substrates can be challenging nih.gov.

Alternative to IMDA, cascade-based cyclization methodologies have also been developed for the formation of the trans-fused decalin system in this compound researchgate.netresearchgate.netnih.govwhiterose.ac.uk. These sequences involve a series of reactions that occur consecutively without the isolation of intermediates, leading to rapid construction of complex molecular frameworks. One such approach utilizes a cascade sequence involving enolization and intramolecular Michael addition followed by aldol (B89426) condensation to form the decalin ring whiterose.ac.ukoup.com. This cascade-based biscyclization offers a practical alternative to IMDA reactions that require difficult-to-access polyunsaturated aldehydes nih.gov.

The pyrrolidinone moiety, a five-membered lactam ring, is another crucial structural component of this compound. Synthetic strategies have been developed to efficiently construct this fragment. For instance, a key intermediate for Myceliothermophins was obtained via an aldol reaction of an N-protected γ-methoxylactam with a decalin aldehyde researchgate.netresearchgate.net. Methods for synthesizing 5-hydroxy-1H-pyrrol-2(5H)-ones, which are related to the pyrrolidinone structure, involve tandem intramolecular cyclization of sulfur ylides with ketones followed by a 1,3-hydroxy rearrangement acs.org.

Achieving precise stereochemical control throughout the synthesis is paramount for this compound, as the biological activity is often dependent on the molecule's absolute configuration. Various methods have been employed to ensure stereoselectivity. The absolute configurations of Myceliothermophins A–E have been successfully determined through synthetic studies and confirmed by techniques such as X-ray crystallography researchgate.netresearchgate.netebi.ac.uk. For example, X-ray crystallographic analysis of synthetic intermediates has provided unambiguous structural assignments and confirmed the stereochemistry researchgate.netresearchgate.netnih.gov. NOESY correlations have also been utilized to deduce relative configurations of chiral centers within the pyrrolidinone moieties ebi.ac.uk.

Construction of the trans-Fused Decalin System

Challenges in Synthetic Efficiency and Yield Optimization

Key challenges encountered in the synthetic process include:

Stereochemical Control: The presence of multiple stereocenters within the decalin framework presents a significant hurdle. Achieving precise stereochemical control during bond formation, such as in cyclization reactions or functional group installations, is critical. Failure to control stereochemistry can lead to the formation of diastereomeric mixtures, which require laborious chromatographic separation, a process that not only reduces yield but also increases the time and cost associated with production nih.govacs.org. For instance, the stereoselective synthesis of intermediates like allylic alcohol 17 has been reported with yields of 65% for the isolated major diastereomer, highlighting the impact of separation on yield nih.gov.

Functionalization of Key Positions: Specific sites within the molecule, such as the C3 position, have proven recalcitrant to direct functionalization. Overcoming these limitations often requires the development of indirect synthetic pathways, involving multiple transformations like 1,3-transposition of enone moieties followed by addition reactions, which inherently decrease synthetic efficiency and yield nih.gov.

Substrate Reactivity and Selectivity: Synthetic routes often employ complex substrates, such as those designed for intramolecular Diels-Alder (IMDA) reactions, to construct the decalin core. The synthesis and subsequent reaction of these polyene substrates can be problematic. Challenges include difficulties in achieving favorable facial control and endo selectivity during IMDA cyclizations, as well as the propensity for nonenzymatic cycloadditions, which can lead to undesired side products and reduced yields of the target stereoisomer acs.orgrsc.org.

Table 1: Reported Yields and Efficiency Challenges in this compound Synthesis

| Synthetic Step/Intermediate/Challenge | Reported Yield/Status | Notes |

| Overall Synthesis | Low | Due to the molecule's complex structure and multi-step nature researchgate.netdost.gov.phresearchgate.net. |

| Allylic Alcohol 17 | 65% | Yield for the isolated major diastereomer after chromatographic separation nih.gov. |

| Cascade Bis-cyclization | 92% | For the formation of the decalin core from ketoaldehyde 8 to decalin 6 nih.gov. |

| Functionalization at C3 | Challenging | Required indirect pathways, impacting overall efficiency and yield nih.gov. |

| IMDA Substrate Synthesis | Challenging | Issues with construction, reactivity, and stereocontrol of polyene substrates acs.orgrsc.org. |

| Purification | Difficult | Often complicated by stereoisomeric side products, leading to material loss and reduced efficiency acs.org. |

| Dehydration of γ-hydroxylactams | Not specified | A step in the synthesis of this compound from γ-hydroxylactams researchgate.net. |

These challenges underscore the ongoing need for innovative synthetic methodologies and meticulous optimization to improve the efficiency and yield of this compound production.

Biological Activities and Structure Activity Relationship Studies

Investigations into Cytotoxic Properties

Myceliothermophin E has demonstrated notable cytotoxic activity against a panel of human cancer cell lines. nih.govnih.gov Originally isolated from the thermophilic fungus Myceliophthora thermophila, this compound, along with its analogues, has been evaluated for its ability to inhibit cancer cell proliferation. nih.govresearchgate.net

Detailed in vitro assays have quantified the potency of this compound. The compound exhibits significant inhibitory effects against various cancer cell lines, including those derived from hepatoblastoma, hepatocellular carcinoma, lung carcinoma, and breast adenocarcinoma. nih.gov The concentration required to inhibit 50% of cell growth (IC₅₀) has been established for several of these lines, underscoring its potential as a cytotoxic agent. nih.gov

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Influence of Stereochemical Configuration on Cytotoxicity

The cytotoxic potency of the myceliothermophin family of compounds is intrinsically linked to their specific three-dimensional structure. nih.govnih.gov Structure-activity relationship (SAR) studies have revealed that the stereochemistry of the 5-alkyl-5-hydroxyl (or 5-methoxyl)-1H-pyrrol-2(5H)-one moiety is a critical determinant of their biological activity. nih.gov

Research on Antimicrobial Activities

In addition to its cytotoxic properties, this compound has been identified as having antimicrobial capabilities. frontiersin.orgnih.govnih.gov As part of the broader search for novel antibiotics to combat resistant pathogens, natural products from fungi are a significant area of interest. frontiersin.orgnih.gov this compound, isolated from Chaetomium olivaceum in one study, was evaluated for its ability to inhibit the growth of pathogenic bacteria. frontiersin.org

Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A significant finding in the study of this compound's antimicrobial profile is its activity against Methicillin-Resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov MRSA represents a major global health threat due to its resistance to multiple antibiotics. nih.gov

Research has shown that this compound exhibits moderate antibacterial activity against MRSA. nih.govrsc.org Laboratory testing established a Minimum Inhibitory Concentration (MIC) value, which represents the lowest concentration of the compound that prevents visible growth of the bacterium.

Table 2: Antimicrobial Efficacy of this compound

Structural Determinants for Antimicrobial Potency

The structural features of myceliothermophins that dictate their cytotoxic effects also appear to be important for their antimicrobial activity. frontiersin.orgnih.gov The configuration at the C-21 position of the tetramic acid portion of the molecule has been identified as a key factor for anti-MRSA activity. frontiersin.orgnih.gov

Advanced Research Perspectives and Future Directions

Genome Mining for Novel Decalin-Containing Natural Products

Fungi represent a vast and largely untapped reservoir of structurally diverse natural products, many of which possess significant therapeutic potential. Genome sequencing initiatives have revealed that fungal genomes encode a much larger number of biosynthetic gene clusters (BGCs) than previously anticipated, with estimates suggesting that over 90% of these BGCs remain silent or uncharacterized under standard laboratory conditions nih.govtandfonline.comnih.gov. Genome mining, a bioinformatic approach that analyzes genomic data to identify potential BGCs and predict the structures of their encoded metabolites, has emerged as a powerful strategy for discovering novel compounds tandfonline.compnas.orgnih.govrsc.orgescholarship.org.

A significant class of fungal natural products characterized by a decalin core structure is of particular interest. These compounds, including Myceliothermophin E itself, are often formed through enzymatic intramolecular Diels-Alder (IMDA) reactions nih.govresearchgate.netrsc.orgnsf.govnih.govnih.gov. Genome mining efforts, often guided by the identification of specific enzymes like Diels-Alderases (DAases) that are known to catalyze decalin formation, have led to the discovery of numerous decalin-containing natural products from various fungal species nsf.govnih.govresearchgate.netescholarship.orgnih.gov. For instance, the identification of DAases such as MycB has served as a marker for discovering new compounds like this compound nih.govresearchgate.netescholarship.orgescholarship.org. This approach has also facilitated the discovery of other decalin-containing metabolites such as equisetin, phomasetin, and varicidin A researchgate.netnsf.gov. The ongoing analysis of large fungal genome datasets, such as those generated by the "1000 Fungal Genomes Project," continues to expand the known chemical space of decalin-containing natural products pnas.orgescholarship.org.

| Natural Product | Fungal Source (if specified) | Key Structural Feature | Discovery Method |

| This compound | Myceliophthora thermophila | Decalin core | Genome mining, Bioinformatic analysis |

| Equisetin | Fusarium oxysporum | Decalin core | Genome mining |

| Phomasetin | Metarhizium anisopliae | Decalin core | Genome mining |

| Varicidin A | Penicillium variabile | cis-octahydrodecalin | Genome mining |

| Burnettiene A | Aspergillus burnettii | Polyene-decalin | Genome mining, Bioinformatic analysis |

| Chaetolivacines A, B, C | Chaetomium olivaceum | Decalin core | Genome mining, DAase (MycB) as marker |

| Fusarielins | Aspergillus, Fusarium | Decalin core | Gene cluster identification |

Metabolic Engineering and Heterologous Expression for Scalable Production

The complexity and low natural abundance of many fungal secondary metabolites, including this compound, pose significant challenges for their isolation and study. Many producing organisms are difficult to cultivate or genetically manipulate, and their BGCs may be transcriptionally silent nih.govnih.govfrontiersin.org. To overcome these limitations, heterologous expression—the transfer and expression of a BGC in a well-characterized and genetically tractable host organism—has become an indispensable tool nih.govtandfonline.comnih.govrsc.orgfrontiersin.org.

Model organisms such as Saccharomyces cerevisiae, Aspergillus oryzae, and Aspergillus nidulans are frequently employed as heterologous hosts due to their established genetic toolkits and rapid growth rates nih.govnih.govfrontiersin.org. Platforms like HEx (Heterologous EXpression) have been developed to facilitate the scalable expression of fungal BGCs, leading to the successful production of numerous metabolites nih.gov. Metabolic engineering strategies, which involve modifying host cell metabolism or optimizing the expression of BGC components, can further enhance the production titers of target compounds nih.govresearchgate.netnih.gov. Research efforts are directed towards engineering these pathways to enable the industrial-scale production of valuable natural products like Myceliothermophins, thereby facilitating further research and potential therapeutic applications nih.govresearchgate.net.

| Natural Product | Biosynthetic Gene Cluster (BGC) | Heterologous Host | Purpose |

| This compound | mycC cluster | Saccharomyces cerevisiae | Discovery, Production |

| Tenellin | N/A | Aspergillus oryzae | Heterologous expression demonstration |

| Ohmyungsamycins | N/A | N/A | Heterologous expression for yield improvement |

| Thermolides | N/A | N/A | Heterologous expression for yield improvement |

| Burnettiene A | bue cluster | Aspergillus nidulans | Production, Pathway insights |

| Varicidin A | P. variabile BGC | N/A | Discovery via genome mining |

Rational Design of Derivatives for Enhanced Biological Efficacy

The optimization of natural products for therapeutic applications often involves the synthesis of structural analogs to improve their potency, selectivity, or pharmacokinetic properties. This process relies heavily on Structure-Activity Relationship (SAR) studies, which systematically investigate how modifications to a molecule's chemical structure influence its biological activity wikipedia.orgcollaborativedrug.com. For compounds like this compound, which exhibit cytotoxic effects against various cancer cell lines, SAR studies are crucial for developing more effective drug candidates researchgate.netresearchgate.net.

While specific synthetic derivatives of this compound are not extensively detailed in the current literature, the principle of SAR is a key future direction. For example, the observation that myceliothermophin F, which possesses an additional hydroxyl group compared to this compound, shows enhanced cytotoxicity highlights the impact of structural alterations on biological efficacy researchgate.net. Future research will likely involve the targeted modification of this compound's decalin core, the pyrrolinone moiety, or other functional groups to identify analogs with superior pharmacological profiles. This rational design approach, guided by SAR and quantitative SAR (QSAR) principles, aims to unlock the full therapeutic potential of this class of compounds.

Elucidation of Enzyme-Catalyzed Pericyclic Reactions in Biosynthesis

The formation of the complex decalin core in this compound and related fungal natural products is primarily mediated by enzyme-catalyzed pericyclic reactions, most notably the Diels-Alder (DA) reaction and its intramolecular variant (IMDA) nih.govresearchgate.netrsc.orgnsf.govnih.govnih.govacs.orgrsc.orgescholarship.org. Enzymes that catalyze these concerted reactions are termed "pericyclases," with Diels-Alderases (DAases) being a significant subclass researchgate.netnih.govrsc.orgoup.comoup.com. These enzymes are critical for controlling the regioselectivity and stereoselectivity of cycloaddition reactions, which are challenging to achieve non-enzymatically nih.govresearchgate.netnsf.govacs.orgrsc.org.

In the biosynthesis of this compound, a three-enzyme pathway has been elucidated, featuring a DAase, MycB, responsible for catalyzing the formation of the trans-decalin core from an acyclic precursor nih.govnih.govresearchgate.netescholarship.orgescholarship.orgrsc.org. Other fungal DAases, such as Fsa2, Phm7, CghA, and PvhB, are known to be involved in the biosynthesis of other decalin-containing natural products like equisetin, phomasetin, Sch210972, and varicidin A, respectively nih.govresearchgate.netnsf.govrsc.orgoup.comresearchgate.net. These enzymes often belong to the lipocalin-like protein family and play a pivotal role in constructing the polycyclic frameworks of these metabolites nih.govresearchgate.netnsf.govescholarship.orgacs.orgescholarship.org. Understanding the precise mechanisms, substrate specificities, and stereochemical control exerted by these pericyclases is a key area of ongoing research, providing insights into the chemical logic of natural product biosynthesis and enabling the discovery of new enzymes with potential biocatalytic applications.

| Enzyme Name | Catalyzed Reaction Type | Product(s) (Decalin-containing) | Fungal Source (if specified) | Stereochemistry |

| MycB | Diels-Alder (IMDA) | This compound | Myceliophthora thermophila | trans-decalin |

| Fsa2 | Diels-Alder (IMDA) | Equisetin | Fusarium oxysporum | trans-decalin |

| Phm7 | Diels-Alder (IMDA) | Phomasetin | Metarhizium anisopliae | trans-decalin |

| CghA | Diels-Alder (IMDA) | Sch210972 | Aspergillus niger | trans-decalin |

| PvhB | Diels-Alder (IMDA) | Varicidin A | Penicillium variabile | cis-decalin |

List of Compounds Mentioned:

this compound

Myceliothermophin A

Myceliothermophin B

Myceliothermophin C

Myceliothermophin D

Myceliothermophin F

Equisetin

Phomasetin

Varicidin A

Sch210972

Lovastatin

Solanapyrone

Burnettiene A

Chaetolivacines A

Chaetolivacines B

Chaetolivacines C

Fusarielins

Ilicicolin H

Ilicicolin J

Pyridoxatin

Cordypyridones

Asperpyridone

Fusaricide

Talaroconvolutin A

UCS1025A

Cytochalasan E

Cytochalasan K

Q & A

Q. What experimental methodologies are recommended for elucidating the biosynthesis pathway of Myceliothermophin E in fungal systems?

this compound is a polyketide-amino acid hybrid metabolite. To study its biosynthesis, researchers should employ genome mining to identify hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) gene clusters in fungal genomes . Isotopic labeling (e.g., ¹³C-acetate or ¹⁵N-amino acid precursors) can track carbon and nitrogen incorporation. Heterologous expression of candidate gene clusters in model hosts (e.g., Aspergillus nidulans) validates pathway activity. Structural confirmation via tandem mass spectrometry (LC-MS/MS) and NMR is critical .

Q. How can researchers differentiate this compound from structurally similar analogs (e.g., Myceliothermophin C/D) during isolation?

Use high-resolution LC-MS to distinguish molecular weights and fragmentation patterns. For isomers like Myceliothermophin C (S) and D (R), nuclear Overhauser effect spectroscopy (NOESY) NMR can resolve stereochemical differences in substituent orientations (e.g., methyl or hydroxyl groups) . Comparative analysis of optical rotation values ([α]D) and X-ray crystallography (if crystals are obtainable) further confirm structural assignments .

Q. What are the standard protocols for characterizing this compound’s bioactivity in antiproliferative assays?

Use cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hour exposure periods. Measure IC₅₀ values via MTT or resazurin assays, ensuring controls for solvent effects (e.g., DMSO ≤0.1%). Validate selectivity using non-cancerous cell lines (e.g., HEK293). Include positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) to address variability .

Advanced Research Questions

Q. How can researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies may arise from differences in cell line sensitivity, assay conditions (e.g., serum concentration), or compound purity. Perform orthogonal assays (e.g., apoptosis markers, caspase-3 activation) to confirm mechanisms. Validate compound identity and stability via HPLC and LC-MS before assays. Cross-reference studies using standardized protocols (e.g., NCI-60 panel guidelines) .

Q. What strategies are effective for overcoming stereochemical challenges in the total synthesis of this compound?

Key steps include:

- Asymmetric catalysis : Use Evans oxazolidinones or Sharpless epoxidation to set stereocenters in the γ-lactam core .

- Knoevenagel condensation : Optimize solvent polarity (e.g., THF vs. DCM) and temperature to control regioselectivity during macrocycle formation .

- Protecting group strategy : Employ orthogonal groups (e.g., TBS ethers, Fmoc-amino acids) to prevent side reactions in multi-step syntheses .

Q. How can genomic and metabolomic data be integrated to predict this compound’s ecological role in fungal systems?

Combine transcriptomics (RNA-seq) of the producing fungus under stress conditions (e.g., nutrient limitation) with LC-MS-based metabolomics to correlate gene cluster activation with metabolite production. Network analysis tools (e.g., antiSMASH, MZmine) map biosynthetic pathways to ecological interactions (e.g., antifungal defense) .

Q. What analytical techniques resolve conflicting NMR assignments for this compound’s complex spin systems?

For overlapping signals in ¹H NMR, use 2D techniques:

- HSQC/TOCSY : Assign proton-carbon correlations and coupled spin networks.

- ROESY : Identify through-space interactions in crowded regions (e.g., methyl groups near aromatic rings). Compare data with synthetic standards or Density Functional Theory (DFT)-calculated chemical shifts .

Methodological Considerations

Q. What criteria should guide the selection of fungal strains for high-yield this compound production?

Prioritize strains with:

Q. How should researchers design controls to validate this compound’s mechanism of action in cellular assays?

Include:

- Pharmacological inhibitors : Co-treatment with autophagy inhibitors (e.g., chloroquine) to test pathway specificity.

- Gene knockdown : siRNA targeting hypothesized molecular targets (e.g., CPT1 for metabolic studies).

- Isotope tracing : ¹³C-glucose to assess metabolic flux changes induced by the compound .

Data Presentation and Reproducibility

Q. What minimal dataset details are essential for publishing this compound research?

Include:

- Synthetic protocols : Yields, purification methods (e.g., column chromatography gradients).

- Spectroscopic data : Full NMR assignments (¹H, ¹³C, DEPT, HSQC) and HRMS spectra .

- Bioactivity raw data : Dose-response curves, statistical analysis (e.g., ANOVA with post-hoc tests).

- Genomic data : Accession numbers for sequenced gene clusters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.